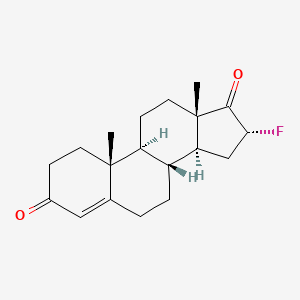

16alpha-Fluoroandrost-4-ene-3,17-dione

Beschreibung

Eigenschaften

CAS-Nummer |

1597-52-0 |

|---|---|

Molekularformel |

C19H25FO2 |

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 |

InChI-Schlüssel |

WVGGMHNJNOYSMF-NBBHSKLNSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Fluorinated Analogs

16β-Fluoroandrost-4-ene-3,17-dione

- Structure : Differs in the stereochemistry of the fluorine substituent (16β vs. 16α).

- Impact : The β-configuration may alter binding to steroid receptors or enzymes due to differences in spatial orientation. Molecular weight and formula (C₁₉H₂₅FO₂) are identical to the α-isomer, but biological activity data remain underexplored .

7α-[(p-Aminophenyl)thio]androstenedione (7-APTA)

- Structure : Features a sulfur-containing substituent at C7α.

- Activity: A known aromatase inhibitor with higher potency than 16α-fluoroandrostenedione derivatives. Demonstrates the importance of substituent position and heteroatom integration for enzyme inhibition .

Hydroxylated and Oxidized Derivatives

16α-Hydroxyandrost-4-ene-3,17-dione (16α-OHAD)

- Structure : Replaces fluorine with a hydroxyl group at C16α.

- Properties: Molecular formula C₁₉H₂₆O₃ (MW: 302.41 g/mol).

19-Oxoandrost-4-ene-3,17-dione

Arylidenosteroids and Heterocyclic Derivatives

16-(4-Pyridylmethylene)-4-androstene-3,17-dione (Compound 6)

- Structure : Features a pyridylmethylene group at C14.

- Activity: Potent aromatase inhibitor (IC₅₀: 5.2 µM), ~5× more active than aminoglutethimide. Demonstrates the efficacy of bulky C16 substituents in enzyme inhibition .

4-Azasteroids (e.g., Compound 6b)

19-Modified Analogs

19-Norandrost-4-ene-3,17-dione

- Structure : Lacks the C19 methyl group.

- Impact: Reduced steric hindrance may alter binding to steroid receptors. Used as an intermediate in synthetic pathways for 19-norsteroids like nandrolone .

19-Azaandrostenedione Derivatives

Aromatase Inhibition

- 16α-Fluoroandrost-4-ene-3,17-dione : Direct activity data are scarce, but structural analogs suggest fluorine’s electronegativity may hinder substrate binding compared to hydroxyl or arylidene groups.

- Key Comparators: Compound 6 (16E-Arylidenosteroid): IC₅₀ = 5.2 µM . 4-OHA (4-Hydroxyandrostenedione): IC₅₀ ~1 µM, significantly more potent than 19-aza analogs .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Activity |

|---|---|---|---|---|

| 16α-Fluoroandrost-4-ene-3,17-dione | 16α-F | C₁₉H₂₅FO₂ | 304.405 | Underexplored |

| 16β-Fluoroandrost-4-ene-3,17-dione | 16β-F | C₁₉H₂₅FO₂ | 304.405 | Underexplored |

| 16α-OHAD | 16α-OH | C₁₉H₂₆O₃ | 302.407 | Androgen precursor |

| 19-Oxoandrost-4-ene-3,17-dione | 19-Oxo | C₁₉H₂₆O₃ | 302.407 | Aromatase intermediate |

| Compound 6 (Arylidenosteroid) | 16-(4-Pyridylmethylene) | C₂₄H₂₇NO₂ | 377.48 | Aromatase inhibitor |

Vorbereitungsmethoden

Reaction Conditions

Mechanism

The reaction proceeds via an SN2 mechanism, where fluoride ion (from NaOH/DMF) displaces the bromine atom at C16. The α-configuration is retained due to steric hindrance from the β-oriented methyl groups, favoring fluoride attack from the α face.

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 16-Bromoandrost-4-ene-3,17-dione |

| Solvent | DMF |

| Base | NaOH |

| Reaction Time | 0.5 hours |

| Product Purity | >95% (HPLC) |

This method is favored for its simplicity and high yield, though it requires access to the brominated precursor, which itself demands multi-step synthesis.

Epoxide Ring-Opening with Fluorinating Agents

Another route involves epoxidation of the Δ16 double bond followed by fluorination. This method is detailed in patents focusing on steroid functionalization.

Steps

-

Epoxidation : Treat androst-4,16-diene-3,17-dione with a peracid (e.g., mCPBA) to form a 16α,17α-epoxide.

-

Fluorination : Open the epoxide ring using hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF).

Example Protocol

Stereochemical Considerations

The epoxide’s α-configuration directs fluoride attack to the 16α position, avoiding β-face interference from the C13 methyl group.

Desulfinylation of Sulfur-Containing Intermediates

A patent by US4102907A describes sulfur-based intermediates for steroid synthesis. Though focused on Δ9(11) formation, the methodology adapts to 16α-fluorination:

-

Sulfinate Ester Formation : React 16α-hydroxyandrost-4-ene-3,17-dione with phenylsulfinyl chloride.

-

Desulfinylation : Treat with silica gel and acid (e.g., p-toluenesulfonic acid) to replace the sulfinyl group with fluorine.

Optimized Conditions

| Step | Conditions | Yield |

|---|---|---|

| Sulfinate Formation | Pyridine, 12–20°C, 45 min | 82% |

| Desulfinylation | Silica gel, p-TSA, reflux | 76% |

This method offers high regiocontrol but requires handling toxic sulfur reagents.

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Bromine-Fluorine SN2 | 89% | Low | $$ | High |

| Epoxide Fluorination | 65–70% | Moderate | $$$ | Moderate |

| Microbial + Fluorine | ~50% | High | $$$$ | Low |

| Desulfinylation | 76% | High | $$$ | Moderate |

Critical Challenges and Solutions

-

Precursor Availability : 16-Bromoandrost-4-ene-3,17-dione is commercially limited. Solution: Synthesize via bromination of androstenedione using NBS.

-

Fluorination Reagents : HF is hazardous. Solution: Use TBAF or KF in ionic liquids.

-

Stereochemical Purity : Competing β-fluorination. Solution: Steric directing groups (e.g., bulky esters at C17) .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 16α-Fluoroandrost-4-ene-3,17-dione using spectroscopic methods?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze H and C spectra to confirm the fluorinated position (C16) and the ketone groups (C3, C17). Fluorine-19 NMR can further validate the presence and position of the fluorine atom. HRMS should match the molecular formula (CHFO) with a mass accuracy <5 ppm. Compare spectral data to deuterated analogs (e.g., D-androstenedione) to resolve overlapping signals .

Q. What microbial systems are effective for synthesizing 16α-Fluoroandrost-4-ene-3,17-dione from phytosterols?

- Methodology : Use engineered Mycobacterium species (e.g., M. fortuitum), which efficiently oxidize phytosterols via the 9α-hydroxylation pathway. Knock out 3-ketosteroid-Δ1-dehydrogenase (kstD) to prevent unwanted degradation of the steroid backbone. Optimize carbon-to-nitrogen (C/N) ratios and induce gene regulators (e.g., TetR family) to enhance flux toward 16α-fluorinated derivatives .

Q. What safety protocols are critical when handling 16α-Fluoroandrost-4-ene-3,17-dione in laboratory settings?

- Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines. Use fume hoods for powder handling to avoid inhalation. Store in airtight containers at -20°C to prevent degradation. Dispose of waste via certified hazardous waste services, as fluorinated steroids may persist in the environment .

Advanced Research Questions

Q. How can contradictory metabolic data for 16α-Fluoroandrost-4-ene-3,17-dione in animal models be resolved?

- Methodology : Standardize substrates and sampling methods across studies. For example, use isotopically labeled internal standards (e.g., C-analogs) to normalize LC-MS/MS quantification. Perform time-course experiments to distinguish endogenous vs. exogenous metabolites. Cross-validate findings using in vitro hepatic microsome assays and in silico metabolic pathway modeling .

Q. What genetic engineering strategies improve the yield of 16α-Fluoroandrost-4-ene-3,17-dione in microbial hosts?

- Methodology : Overexpress cytochrome P450 enzymes (e.g., CYP154C5) for site-specific fluorination. Co-express redox partners (ferredoxin/ferredoxin reductase) to enhance catalytic efficiency. Use CRISPR-Cas9 to knock out competing pathways (e.g., 17β-hydroxysteroid dehydrogenase) and integrate feedback-resistant promoters (e.g., tac or trc) to sustain production under stress .

Q. How does 16α-Fluoroandrost-4-ene-3,17-dione interact with zebrafish steroid hormone biosynthesis pathways?

- Methodology : Conduct gene expression profiling (RNA-seq) of zebrafish gonadal tissues exposed to the compound. Quantify downstream metabolites (e.g., 11β-hydroxyandrostenedione) via LC-MS. Use CRISPR knockouts of cyp17a1 or hsd3b to confirm enzymatic targets. Compare results to human cell lines (e.g., H295R) to assess cross-species relevance .

Q. What synthetic routes enable selective 16α-fluorination of androst-4-ene-3,17-dione derivatives?

- Methodology : Employ late-stage fluorination using Selectfluor® or Deoxo-Fluor® under anhydrous conditions. Optimize steric hindrance by protecting C3 and C17 ketones with tert-butyldimethylsilyl (TBS) groups. Validate regioselectivity via X-ray crystallography or NOE NMR experiments. Compare yields to biocatalytic methods using Streptomyces spp. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.